molecular formula C19H23N3OS B2427009 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 893982-49-5

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2427009
CAS No.: 893982-49-5
M. Wt: 341.47
InChI Key: LVJXYYBCTCVHRQ-UHFFFAOYSA-N
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Description

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a piperidine ring, and an ethylphenyl group. Compounds containing pyridazine and piperidine rings are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can modulate receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyridazine and piperidine rings allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-2-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-3-5-13-22/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJXYYBCTCVHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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